molecular formula C18H20N4O B6476076 2-cyclopropyl-N-[2-(3-methoxyphenyl)ethyl]pyrazolo[1,5-a]pyrazin-4-amine CAS No. 2640817-76-9

2-cyclopropyl-N-[2-(3-methoxyphenyl)ethyl]pyrazolo[1,5-a]pyrazin-4-amine

Cat. No. B6476076
CAS RN: 2640817-76-9
M. Wt: 308.4 g/mol
InChI Key: WHKNMGWIQAWKQF-UHFFFAOYSA-N
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Description

2-cyclopropyl-N-[2-(3-methoxyphenyl)ethyl]pyrazolo[1,5-a]pyrazin-4-amine (CMPP) is a pyrazolopyrazinamine compound that has been studied for its potential applications in scientific research. CMPP has been found to have a variety of biochemical and physiological effects, and can be used as a tool for studying a range of biological processes.

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. It allows the connection of chemically diverse fragments. In SM coupling, palladium (Pd) catalyzes the oxidative addition of electrophilic organic groups and facilitates transmetalation with nucleophilic organic groups. The success of SM coupling lies in its mild conditions, functional group tolerance, and environmentally benign organoboron reagents. These reagents rapidly transmetalate with Pd(II) complexes, leading to the formation of new C–C bonds .

Photoredox Catalysis

The compound’s cyclopropyl group can be leveraged in photoredox catalysis. Photoredox reactions involve light-induced electron transfer processes. By incorporating this compound into a suitable photoredox system, it may participate in diverse transformations, such as proto-deboronation reactions. These reactions enable the removal of boron groups from boronic esters, yielding valuable products .

1,3,5-Triazine Synthesis

The pyrazolo[1,5-a]pyrazin-4-amine scaffold shares similarities with 1,3,5-triazines. Researchers have developed synthetic protocols for preparing tri-substituted 1,3,5-triazines. These compounds find applications in medicinal chemistry, materials science, and agrochemicals. By modifying the substituents on the pyrazolo[1,5-a]pyrazin-4-amine core, novel triazine derivatives can be accessed .

properties

IUPAC Name

2-cyclopropyl-N-[2-(3-methoxyphenyl)ethyl]pyrazolo[1,5-a]pyrazin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O/c1-23-15-4-2-3-13(11-15)7-8-19-18-17-12-16(14-5-6-14)21-22(17)10-9-20-18/h2-4,9-12,14H,5-8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHKNMGWIQAWKQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCNC2=NC=CN3C2=CC(=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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